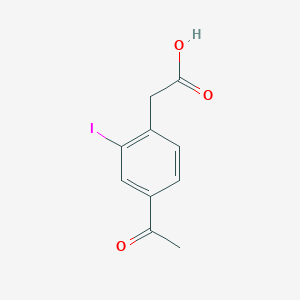
2-(4-Acetyl-2-iodophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Acetyl-2-iodophenyl)acetic acid is an organic compound with the molecular formula C10H9IO3 It is a derivative of acetic acid, where the hydrogen atom of the acetic acid is replaced by a 4-acetyl-2-iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetyl-2-iodophenyl)acetic acid typically involves the iodination of 4-acetylphenylacetic acid. One common method is the reaction of 4-acetylphenylacetic acid with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an acidic medium. The reaction proceeds through the formation of an iodonium ion intermediate, which then reacts with the aromatic ring to form the iodinated product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetyl-2-iodophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: 2-(4-Carboxy-2-iodophenyl)acetic acid.
Reduction: 2-(4-Acetylphenyl)acetic acid.
Substitution: 2-(4-Acetyl-2-azidophenyl)acetic acid.
Scientific Research Applications
2-(4-Acetyl-2-iodophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural products.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds, including anti-inflammatory and anticancer agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Acetyl-2-iodophenyl)acetic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the iodine atom can enhance the compound’s ability to participate in halogen bonding, which can influence its binding affinity and specificity for target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodophenyl)acetic acid: Similar structure but lacks the acetyl group.
4-Iodophenylacetic acid: Similar structure but with the iodine atom in a different position.
2-Iodophenylacetic acid: Similar structure but lacks the acetyl group and has the iodine atom in a different position.
Uniqueness
2-(4-Acetyl-2-iodophenyl)acetic acid is unique due to the presence of both the acetyl and iodine groups, which confer distinct chemical reactivity and potential applications. The acetyl group can participate in various chemical reactions, while the iodine atom can be used for radiolabeling and halogen bonding interactions.
Properties
Molecular Formula |
C10H9IO3 |
|---|---|
Molecular Weight |
304.08 g/mol |
IUPAC Name |
2-(4-acetyl-2-iodophenyl)acetic acid |
InChI |
InChI=1S/C10H9IO3/c1-6(12)7-2-3-8(5-10(13)14)9(11)4-7/h2-4H,5H2,1H3,(H,13,14) |
InChI Key |
VIEMMGCENFMHFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)CC(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


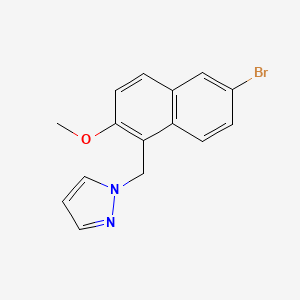
![5-Nitro-1H-benzo[d]imidazole-7-carbaldehyde](/img/structure/B13016234.png)
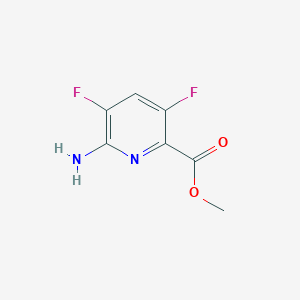
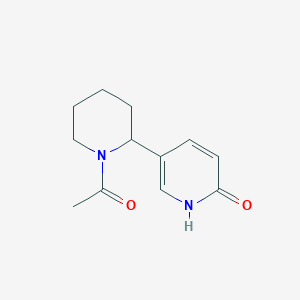
![2-Thia-7-azaspiro[4.5]decane](/img/structure/B13016250.png)
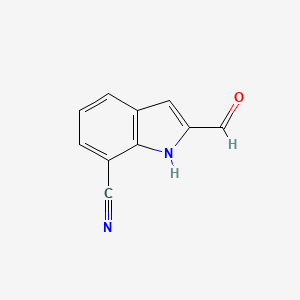
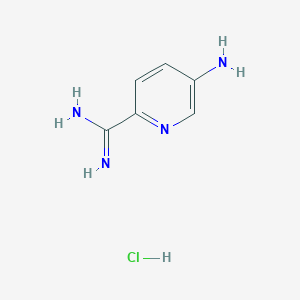
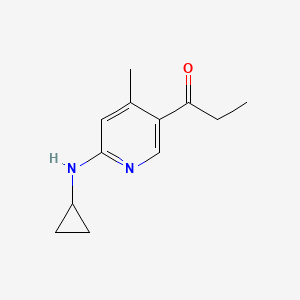
![Benzo[d]isothiazol-6-ylmethanol](/img/structure/B13016282.png)

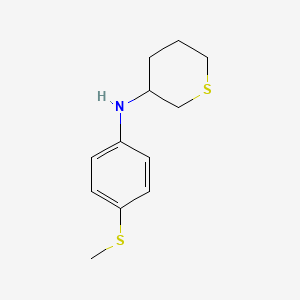
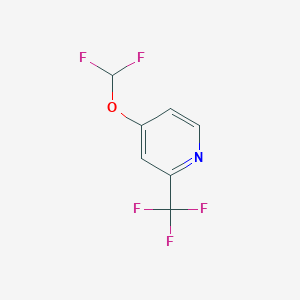
![2-Chloro-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B13016314.png)
![2-Bromo-8-methyl-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13016316.png)
